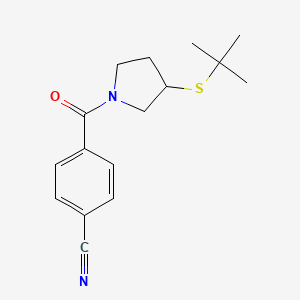

4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

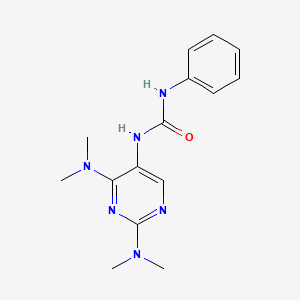

4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile, also known as Boc-3-tert-butylthio-L-proline-4-cyanobenzyl ester, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in drug development.

Aplicaciones Científicas De Investigación

Generation and Trapping Reactions Involving Pyrroles

- A study by Liu et al. (1999) utilized a precursor similar to 4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile to generate a reactive five-membered cyclic cumulene, which was then involved in trapping reactions with different organic compounds. This research highlights the compound's potential in synthesizing cycloadducts and adjusting electron density in chemical reactions (Liu et al., 1999).

Catalysis and Oxidation Processes

- Zhang et al. (2009) developed a metal-free catalytic system for the oxidation of benzylic methylenes and primary amines, utilizing tert-butylhydroperoxide. This method could potentially apply to derivatives of 4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile, highlighting its role in green and efficient oxidation processes (Zhang et al., 2009).

Synthesis of Pyrrolidine Derivatives

- Research by Chung et al. (2005) involved synthesizing N-tert-butyl disubstituted pyrrolidines using a strategy that could be relevant for modifying or synthesizing derivatives of 4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile. Their method achieved high yields and enantiomeric excesses, indicating the compound's utility in asymmetric synthesis (Chung et al., 2005).

Small Molecule Fixation and Adduct Formation

- Theuergarten et al. (2012) used a bifunctional frustrated Lewis pair for the fixation of small molecules like carbon dioxide, which could be relevant for research involving 4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile. This study demonstrates the compound's potential in forming adducts with various molecules, contributing to research in green chemistry (Theuergarten et al., 2012).

Propiedades

IUPAC Name |

4-(3-tert-butylsulfanylpyrrolidine-1-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-16(2,3)20-14-8-9-18(11-14)15(19)13-6-4-12(10-17)5-7-13/h4-7,14H,8-9,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFHXKCIDRFIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1CCN(C1)C(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-(Tert-butylthio)pyrrolidine-1-carbonyl)benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)

![8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2895125.png)

![3-((2-benzyl-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2895127.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)

![4-bromo-1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2895131.png)

![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)

![4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid](/img/structure/B2895138.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B2895139.png)

![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)